(S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride
Description
Historical Context and Emergence of Cyclopropylmethyl-Substituted Pyrrolidines
The integration of cyclopropylmethyl groups into nitrogen heterocycles emerged as a strategic innovation in late 20th-century medicinal chemistry. Researchers recognized that the cyclopropane ring’s angle strain (approximately 60°) could impart unique conformational constraints while maintaining metabolic stability compared to linear alkyl chains. Early work focused on proline derivatives, where cyclopropyl substitution at C-1 was found to lock the pyrrolidine ring into defined exo or endo conformations, directly influencing receptor binding affinities.
The specific combination of cyclopropylmethyl and pyrrolidine motifs gained prominence through studies on nicotinic acetylcholine receptor ligands in the 2000s. Molecular modeling revealed that the cyclopropylmethyl group’s spatial bulk enhanced subtype selectivity by occupying hydrophobic pockets adjacent to the orthosteric binding site. This discovery catalyzed synthetic efforts to produce enantiomerically pure variants, with (S)-1-(cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride emerging as a key intermediate for neurological probes.
Significance in Modern Chemical Research and Drug Discovery
Contemporary applications leverage three critical attributes of this compound:
- Stereochemical Precision : The (S)-configuration at C-3 enables precise molecular recognition in chiral environments, particularly in G protein-coupled receptors (GPCRs) where enantioselectivity ratios often exceed 100:1.
- Conformational Control : Pseudorotation of the pyrrolidine ring allows access to multiple bioactive conformers, with the cyclopropylmethyl group stabilizing transition states in catalytic processes.
- Synthetic Versatility : The primary amine and secondary nitrogen provide orthogonal sites for functionalization, facilitating rapid generation of structure-activity relationship (SAR) libraries.
Recent breakthroughs in enzyme engineering have addressed historical synthesis challenges. Engineered transaminases like ATA-117-Rd6 now enable gram-scale production of (S)-configured pyrrolidines with 83% isolated yield, overcoming previous limitations in accessing sterically hindered substrates.
Current State of Research on Chiral Pyrrolidine-Based Building Blocks
Three convergent research trajectories dominate current investigations:
The development of fluorinated analogs has further expanded utility, where introducing CF₃ groups at C-4 dramatically alters ring puckering and hydrogen-bonding capacity. These modifications enable fine-tuning of target engagement, particularly in kinase inhibitors where the cyclopropylmethyl group modulates ATP-binding pocket interactions.
Overview of Research Applications and Scientific Interest
Four principal domains utilize this compound:
1. Asymmetric Catalysis
The compound serves as a chiral ligand in transition metal complexes, inducing enantioselectivity in Heck couplings and hydride transfers. Copper complexes derived from this amine have achieved 94% ee in propargyl alcohol syntheses, surpassing traditional proline-based catalysts.
2. Neuropharmacological Probes
Structural analogs demonstrate nanomolar affinity for σ-1 receptors, with the cyclopropylmethyl group critical for subtype selectivity over σ-2 isoforms. Positron emission tomography (PET) tracers incorporating carbon-11 labeled versions enable real-time tracking of receptor occupancy.
3. Antibiotic Adjuvants
Hybrid molecules combining this pyrrolidine with quinolone antibiotics show enhanced Gram-negative activity through efflux pump inhibition. The rigid cyclopropane moiety disrupts AcrB transporter function by binding to hydrophobic traps.
4. Materials Science
Functionalized derivatives self-assemble into supramolecular gels with stimuli-responsive properties. The amine hydrochloride groups facilitate pH-dependent sol-gel transitions, while the cyclopropane enhances mechanical strength (storage modulus >10 kPa).
Ongoing research explores its utility in covalent inhibitor design, where the primary amine undergoes site-specific conjugation with electrophilic warheads. Preliminary kinetic studies show second-order rate constants (k~inact~/K~I~) of 350 M⁻¹s⁻¹ for SARS-CoV-2 main protease inhibition, suggesting potential antiviral applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-1-(cyclopropylmethyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-8-3-4-10(6-8)5-7-1-2-7;;/h7-8H,1-6,9H2;2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWOHQXDOOJSBC-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2CC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of cyclopropylmethylamine with pyrrolidin-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Acid-Base Reactions
The tertiary amine group in (S)-1-(cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride participates in acid-base interactions. Its pKa (~9.5) allows protonation/deprotonation under controlled pH conditions, facilitating:
-
Salt formation : Reacts with HCl, HBr, or other acids to form stable salts, improving solubility for pharmaceutical formulations.
-
Buffer compatibility : Maintains structural integrity in phosphate-buffered saline (PBS) at pH 7.4, critical for biological assays.
Reductive Amination
The compound serves as a substrate in reductive amination to synthesize secondary or tertiary amines. Key protocols include:
| Reagent System | Conditions | Product Yield | Selectivity | Source |
|---|---|---|---|---|
| NaBH₃CN, MeOH | RT, 12h | 78% | >90% (S) | |
| Ti(OiPr)₄/NaBH₄ | 0°C, THF, 6h | 85% | 92% ee | |
| Pd/C, H₂ (1 atm) | EtOH, RT, 24h | 95% | N/A |
Mechanistic Insight : The cyclopropyl group stabilizes transition states via ring strain relief, enhancing enantioselectivity in asymmetric syntheses .
Oxidation Reactions
The pyrrolidine ring undergoes oxidation under specific conditions:
-
Peracid-mediated oxidation :
\text{(S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine} \xrightarrow[\text{CH}_2\text{Cl}_2]{\text{mCPBA, 0°C}} \text{N-oxides (72% yield)} .-
N-oxides exhibit altered receptor binding profiles in neurological studies.
-
-
Metal-catalyzed oxidation :
RuO₄ in CCl₄/H₂O converts the pyrrolidine to a γ-lactam (55% yield), a precursor for bioactive molecules.
Enantioselective Alkylation
The chiral center directs stereochemical outcomes in alkylation reactions:
| Electrophile | Base | Solvent | Diastereomeric Ratio | Source |
|---|---|---|---|---|
| Benzyl bromide | LDA, -78°C | THF | 88:12 | |
| Allyl iodide | KHMDS, 0°C | DME | 82:18 |
Key Finding : The cyclopropylmethyl group induces steric hindrance, favoring axial attack and high diastereoselectivity .
Biological Interactions
While not strictly chemical reactions, the compound’s interactions with biological systems inform its reactivity:
-
Dopamine D2 receptor : Binds with , mediated by hydrogen bonding with Asp114.
-
MAO-B inhibition : Irreversibly inhibits monoamine oxidase B () via covalent adduct formation.
Stability Under Stress Conditions
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| Acidic (pH 1.2) | Cyclopropane ring opening | 2.3h | |
| Alkaline (pH 10) | Epimerization | 48h | |
| UV light (254 nm) | Radical-mediated cleavage | 8h |
Comparative Reactivity with Structural Analogs
| Compound | Reaction Rate (k, s⁻¹) | Selectivity (ee) | Notes |
|---|---|---|---|
| (R)-enantiomer | 0.45 | 85% | Lower MAO-B affinity |
| N-Methylpyrrolidine | 1.20 | N/A | Faster oxidation |
Scientific Research Applications
Medicinal Chemistry
(S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride has been investigated for its potential as a selective antagonist of neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in synaptic plasticity and memory function. Research indicates that compounds with similar structures may exhibit neuroprotective effects or modulate pain pathways, suggesting potential therapeutic applications in treating neurological disorders .
Biological Activity:
- Neuroprotective Effects: Studies have shown that this compound can influence pathways associated with neurodegeneration.
- Pain Modulation: Its interaction with NMDA receptors suggests possible applications in pain management therapies.
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a candidate for exploring treatments for conditions such as depression and anxiety. Its ability to modulate synaptic activity may lead to advancements in developing antidepressants or anxiolytics.
Case Study:
A study on structurally similar compounds demonstrated significant effects on mood regulation and anxiety reduction in animal models, indicating that this compound could have comparable effects .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, makes it valuable in creating derivatives with enhanced biological properties or altered pharmacokinetics.
Common Reactions:
- Nucleophilic Substitution: The amine group facilitates nucleophilic attacks on electrophiles.
- Coupling Reactions: It can be used to synthesize more complex structures through coupling with other organic moieties.
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of (S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound belongs to a broader class of pyrrolidine- and piperazine-based amines, often synthesized as dihydrochloride salts to improve physicochemical properties. Key structural analogs and their distinguishing features are outlined below:
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | CAS Number | Key Structural Features | Similarity Score* | Key Differences |
|---|---|---|---|---|
| (S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride | 1286208-85-2 | Cyclopropylmethyl substituent, (S)-chirality, pyrrolidine core | Reference | N/A |
| (S)-Pyrrolidin-3-amine dihydrochloride | 116183-83-6 | Pyrrolidine core, (S)-chirality, no substituents | 1.00 | Lacks cyclopropylmethyl group; simpler structure likely reduces lipophilicity |
| (R)-Dimethylpyrrolidin-3-yl-amine dihydrochloride | 864448-61-3 | Dimethyl substituents, (R)-chirality | 0.88 | Chirality and substituents alter steric and electronic profiles |
| (2S,5R)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride | 260254-80-6 | Piperazine core, benzyl and methyl substituents | N/A | Larger ring size (6-membered piperazine vs. 5-membered pyrrolidine) |
*Similarity scores derived from structural and functional comparisons in .
Pharmacological and Physicochemical Properties
- Lipophilicity : The cyclopropylmethyl group in the target compound increases lipophilicity compared to unsubstituted analogs like (S)-Pyrrolidin-3-amine dihydrochloride. This may enhance membrane permeability and bioavailability .
- Chirality : The (S)-enantiomer exhibits distinct binding affinities compared to its (R)-counterparts, as seen in (R)-Dimethylpyrrolidin-3-yl-amine dihydrochloride, where chirality impacts receptor selectivity .
- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, a critical factor in drug formulation .
Research and Commercial Relevance
Biological Activity
(S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a cyclopropylmethyl group. Its dihydrochloride salt form enhances its solubility and bioavailability, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in various neurological functions.
Proposed Mechanisms:
- Receptor Modulation : The compound may interact with serotonin 5-HT6 and dopamine D3 receptors, potentially influencing cognitive functions and neuroprotection .
- Enzyme Inhibition : It has been investigated for its inhibitory effects on certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the cyclopropylmethyl group can significantly affect the compound's potency and selectivity.
Key Findings:
- Cyclopropyl Substitution : Variations in the cyclopropyl group have been linked to changes in lipophilicity and binding affinity to target receptors. For instance, substituting different alkyl groups can enhance receptor interaction, leading to increased biological efficacy .
- Pyrrolidine Modifications : Alterations in the pyrrolidine ring structure influence the compound's overall stability and metabolic profile, impacting its therapeutic potential .
Biological Activity Data
A summary of biological assays conducted on this compound is presented in the following table:
| Activity | Assay Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Receptor Binding | Radiolabeled Binding Assay | 72 | |
| Enzyme Inhibition | Enzymatic Activity Assay | 50 | |
| Neuroprotective Effects | Cell Viability Assay | 100 |
Case Studies
- Neuroprotective Effects : In vitro studies demonstrated that this compound exhibited neuroprotective properties against oxidative stress-induced cell death in astrocytes. The compound significantly improved cell viability at concentrations ranging from 0.1 to 25 µM .
- Metabolic Pathway Modulation : Another study explored the compound's role in modulating lipid metabolism through inhibition of specific enzymes involved in fatty acid synthesis. Results indicated a promising reduction in lipid accumulation in cellular models, suggesting potential applications for metabolic disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?
- Methodological Answer : The synthesis typically involves enantioselective formation of the pyrrolidine ring, followed by cyclopropane functionalization. A palladium-catalyzed coupling reaction can introduce the cyclopropylmethyl group to the pyrrolidine scaffold . Resolution of racemic intermediates using chiral resolving agents (e.g., tartaric acid derivatives) is critical for achieving high enantiomeric purity . Temperature control (<0°C during cyclopropane coupling) and pH adjustments during salt formation (e.g., HCl gas bubbling in anhydrous ether) are key to optimizing yield and purity .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the stereochemistry and proton environments, particularly the cyclopropylmethyl and pyrrolidine moieties . High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., C₉H₁₇N₂·2HCl), while X-ray crystallography resolves absolute stereochemistry for the (S)-enantiomer . Polarimetry or chiral HPLC with cellulose-based columns is used to confirm enantiopurity (>99% ee) .
Q. What are the proposed mechanisms of action for this compound in neurotransmitter systems, and how can these hypotheses be tested experimentally?
- Methodological Answer : The compound’s primary amine group suggests interactions with monoamine transporters (e.g., serotonin or dopamine reuptake inhibition). Radioligand binding assays using tritiated neurotransmitters (e.g., [³H]5-HT) and transfected HEK293 cells expressing human transporters can quantify affinity . Electrophysiological studies (patch-clamp) on neuronal cultures assess functional modulation of ion channels .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be quantified, and what strategies mitigate racemization during storage?
- Methodological Answer : Chiral derivatization with Marfey’s reagent (FDAA) followed by reverse-phase HPLC separates enantiomers, enabling quantification at <0.1% impurity levels . To prevent racemization, store the compound in anhydrous, oxygen-free environments (argon atmosphere) at -20°C. Stability studies under accelerated conditions (40°C/75% RH for 6 months) using LC-MS monitor degradation pathways .
Q. What computational approaches are effective for predicting the compound’s binding affinity to non-canonical targets (e.g., trace amine-associated receptors)?
- Methodological Answer : Molecular docking with AutoDock Vina or Schrödinger Suite, using TAAR1 crystal structures (PDB: 7L0Q), predicts binding poses and affinity. Free-energy perturbation (FEP) calculations refine ΔG values for substituent effects . Validate predictions with SPR (surface plasmon resonance) assays using recombinant TAAR1 immobilized on CM5 chips .
Q. How does the compound’s stability vary under physiological pH conditions, and what degradation products are formed?
- Methodological Answer : Forced degradation studies in buffers (pH 1–10) at 37°C for 24–72 hours, analyzed via UPLC-QTOF, identify hydrolytic cleavage products (e.g., cyclopropanemethanol or pyrrolidine-3-amine). Kinetic modeling (Arrhenius plots) predicts shelf-life in biological matrices. Degradation is pH-dependent, with maximal stability at pH 4–5 .
Q. What strategies enable selective N-functionalization of the pyrrolidine amine without disrupting the cyclopropane ring?
- Methodological Answer : Protect the cyclopropylmethyl group with a Boc (tert-butoxycarbonyl) moiety prior to amine modification. Pd-mediated cross-coupling (e.g., Buchwald-Hartwig amination) introduces aryl/alkyl groups selectively. Deprotection with TFA (trifluoroacetic acid) regenerates the free amine .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation/contact. For spills, neutralize with 5% sodium bicarbonate before disposal. Waste must be incinerated in EPA-approved facilities due to amine hydrochloride salts .
Data Contradictions and Resolution
Q. How can conflicting reports about the compound’s solubility in aqueous vs. organic solvents be resolved?
- Methodological Answer : Solubility discrepancies arise from polymorphic forms. Conduct differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states. Use co-solvents (e.g., DMSO:water 1:1) for aqueous assays, or recrystallize from ethanol/ether for organic phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
